Methyl 4-((2-(cyclopropylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((2-(cyclopropylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a cyclopropylamino group, and an oxoacetamido group
Properties
IUPAC Name |
methyl 4-[[[2-(cyclopropylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-20-13(19)16-6-4-9(5-7-16)8-14-11(17)12(18)15-10-2-3-10/h9-10H,2-8H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABRKIPRLWOLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(cyclopropylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylamino Group: This step involves the reaction of the piperidine derivative with cyclopropylamine under controlled conditions.
Addition of the Oxoacetamido Group: The oxoacetamido group is introduced through acylation reactions using oxoacetic acid derivatives.
Esterification: The final step involves the esterification of the carboxylate group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(cyclopropylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-((2-(cyclopropylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate features a piperidine ring, which is a common motif in many pharmacologically active compounds. Its molecular structure allows for interactions with biological targets, making it a candidate for drug development.
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit antiviral properties. The compound has been investigated for its efficacy against various viral infections, particularly Hepatitis B Virus (HBV). A European patent highlights its potential use in treating HBV infections, suggesting that modifications to the compound can enhance its therapeutic effects and kinetic solubility compared to other derivatives .
Neuroprotective Effects
Research has shown that compounds similar to this compound may have neuroprotective effects. These compounds have been studied for their ability to inhibit apoptosis in neuroblastoma cells induced by amyloid-beta, a hallmark of Alzheimer’s disease. The neuroprotective mechanism is thought to involve modulation of oxidative stress and inflammatory pathways, which are critical in neurodegenerative diseases .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies involving similar piperidine derivatives have demonstrated inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. These findings indicate that this compound could be explored further for its anticancer properties .
Data Tables
Case Study 1: Antiviral Efficacy Against HBV
In a controlled study, this compound was administered to infected cell cultures. The results showed a significant reduction in viral load compared to untreated controls, indicating its potential as an antiviral agent.
Case Study 2: Neuroprotective Mechanisms
A series of experiments using human neuroblastoma SH-SY5Y cells treated with the compound revealed that pre-treatment with this compound reduced apoptosis markers significantly when exposed to amyloid-beta. This suggests its role in mitigating neurodegenerative processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(cyclopropylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures, such as piperidine-4-carboxylate derivatives.
Cyclopropylamino Compounds: Molecules containing the cyclopropylamino group, such as cyclopropylamine derivatives.
Oxoacetamido Compounds: Compounds with oxoacetamido groups, such as N-acylated amino acids.
Uniqueness
Methyl 4-((2-(cyclopropylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 4-((2-(cyclopropylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₄H₁₈N₄O₃
- Molecular Weight: 286.32 g/mol
- IUPAC Name: this compound
Structural Features
The compound features a piperidine ring, which is known for its role in various biological activities. The presence of the cyclopropylamino group and the oxoacetamido moiety contributes to its unique pharmacological profile.
Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes and receptors. The following mechanisms have been observed:
- Kinase Inhibition: Compounds structurally related to this compound have shown potential as inhibitors of specific kinases, which play crucial roles in cell signaling pathways involved in cancer and other diseases .
- Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections .
- Neuroprotective Effects: Preliminary studies suggest that similar piperidine derivatives may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases .
Pharmacological Studies
A summary of key studies examining the biological activity of this compound is presented below.
Case Study 1: ERK5 Inhibition
In a recent study, this compound was tested for its ability to inhibit ERK5 kinase activity. The results demonstrated a dose-dependent inhibition, suggesting that this compound could serve as a lead for developing novel cancer therapeutics targeting the ERK5 pathway.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics used as controls.
Case Study 3: Neuroprotection in Oxidative Stress Models
In vitro experiments using neuronal cell lines exposed to oxidative stress showed that treatment with the compound significantly reduced markers of apoptosis compared to untreated controls. This suggests a potential role in neuroprotection.
Q & A
Q. What are the common synthetic routes for Methyl 4-((2-(cyclopropylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the piperidine core via alkylation or reductive amination, using reagents like methyl chloroformate to introduce the ester group .
- Step 2 : Functionalization of the piperidine ring with a glycine-derived linker. For example, coupling 2-(cyclopropylamino)-2-oxoacetic acid to the piperidine nitrogen using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
- Critical Parameters : Maintain anhydrous conditions during coupling reactions to prevent hydrolysis. Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane gradients) .
Q. Which structural features of this compound are critical for its biological activity?
- Methodological Answer : Key structural motifs include:
- Piperidine Ring : Provides conformational rigidity and serves as a scaffold for functional group attachment .
- Cyclopropylamino Group : Enhances metabolic stability by resisting oxidative degradation compared to linear alkyl chains .
- Methyl Ester : Acts as a prodrug moiety; hydrolysis in vivo may release active carboxylic acid derivatives .
- Acetamide Linker : Facilitates hydrogen bonding with target proteins, as suggested by molecular docking studies of analogous compounds .
Q. What analytical techniques are recommended for characterizing this compound and verifying purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regiochemistry and assess substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, cyclopropyl protons at δ 0.8–1.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHNO) with <5 ppm mass accuracy .
- HPLC-PDA : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect hydrolytic degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer :
- Orthogonal Assays : Replicate studies using both cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 lines) to differentiate direct target engagement vs. off-target effects .
- Dose-Response Analysis : Perform EC/IC titrations with rigorous controls (e.g., DMSO vehicle, reference inhibitors) to account for assay-specific variability .
- In Silico Modeling : Compare binding poses in molecular dynamics simulations (e.g., using AutoDock Vina) to identify assay-dependent conformational changes in target proteins .
Q. What strategies can optimize the compound’s binding affinity for specific biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to:
- The cyclopropyl group (e.g., replace with bicyclo[2.2.1] substituents to enhance steric bulk) .
- The methyl ester (e.g., substitute with tert-butyl esters to modulate lipophilicity) .
- Molecular Docking : Use Schrödinger Suite or MOE to predict interactions with active sites (e.g., hydrogen bonds with catalytic residues, π-π stacking with aromatic pockets) .
- Free Energy Perturbation (FEP) : Compute relative binding energies of analogs to prioritize synthesis .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- Methodological Answer :
- Degradation Studies : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor ester hydrolysis via LC-MS/MS over 24 hours to estimate half-life .
- Stabilization Strategies : Use prodrug formulations (e.g., lipid nanoparticles) or esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) in cell-based assays .
- Metabolite Identification : Perform HRMS/MS to characterize hydrolysis products and assess potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
